molecular formula C13H9FIN3 B572033 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine CAS No. 1313738-72-5

1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine

Cat. No. B572033
M. Wt: 353.139
InChI Key: GQXVRHDLHZVBCE-UHFFFAOYSA-N
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Description

“1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . The synthetic route for these compounds starts with an intermediate, which is coupled with 3-ethoxycarbonylphenyl-boronic acid or 4-ethoxycarbonylphenyl-boronic acid through a Suzuki reaction . This intermediate is then coupled with 2,5-difluorobenzyl through a Miyaura borylation reaction and a Suzuki reaction in sequence .


Molecular Structure Analysis

The structure of the synthesized pyrazolo[3,4-b]pyridine derivatives was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include a Suzuki reaction and a Miyaura borylation reaction . These reactions are used to couple the initial intermediate with 3-ethoxycarbonylphenyl-boronic acid or 4-ethoxycarbonylphenyl-boronic acid, and then with 2,5-difluorobenzyl .

Scientific Research Applications

Biomedical Research

1H-Pyrazolo[3,4-b]pyridines, which include “1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine”, are a group of heterocyclic compounds that have been extensively studied in the field of biomedical research . They present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Treatment of Pulmonary Arterial Hypertension

Methyl 4, 6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo [3, 4-b]pyridine-3-yl]-5-pyrimidinyl(methyl)carbamate, a compound that includes “1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine”, has been used for the treatment of pulmonary arterial hypertension including chronic thromboembolic pulmonary hypertension .

Synthesis of Vericiguat

“1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine” is a key intermediate in the synthesis of Vericiguat , a medication used to treat heart failure . The synthesis process involves a series of chemical reactions starting from 2-chloro-5-fluoronicotinic acid, a commercially available material .

Pyridine-based Drug Molecules

Pyridine, a structural component of “1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine”, is used in the formulation of pharmaceuticals . Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance . Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids .

Synthesis of Herbicides and Insecticides

Fluorinated pyridines, which include “1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine”, have been used as starting materials for the synthesis of some herbicides and insecticides .

Treatment of Pulmonary Arterial Hypertension

Methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]-5-pyrimidinyl(methyl)carbamate, a compound that includes “1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine”, has been used for the treatment of pulmonary arterial hypertension including chronic thromboembolic pulmonary hypertension . This compound might be of potential significant benefit for the treatment of pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension, in particular with regards to improved efficacy based on the new mechanism of action .

Future Directions

The future directions for “1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine” and related compounds could involve further exploration of their potential as TRK inhibitors for cancer treatment . Additionally, the development of new synthesis processes and the discovery of potent bioactive agents in pharmaceuticals and agrochemicals are potential areas of future research .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-iodopyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FIN3/c14-11-6-2-1-4-9(11)8-18-13-10(12(15)17-18)5-3-7-16-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXVRHDLHZVBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725578
Record name 1-[(2-Fluorophenyl)methyl]-3-iodo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine

CAS RN

1313738-72-5
Record name 1-[(2-Fluorophenyl)methyl]-3-iodo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In analogy to example 24A, 25.00 g (102.031 mmol) of 3-iodo-1H-pyrazolo[3,4-b]pyridine (synthesis described in WO 2006/130673, scheme D) were reacted with 21.21 g (112.234 mmol) of 2-fluorobenzyl bromide. 34.49 g of the title compound were obtained (95% of theory).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21.21 g
Type
reactant
Reaction Step One

Citations

For This Compound
1
Citations
X Zhou, K Gou, J Xu, L Jian, Y Luo, C Li… - Journal of Medicinal …, 2023 - ACS Publications
As a key rate-limiting enzyme in the de novo synthesis of pyrimidine nucleotides, human dihydroorotate dehydrogenase (hDHODH) is considered a known target for the treatment of …
Number of citations: 3 pubs.acs.org

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